![molecular formula C17H14N2 B1314422 2-Amino-3,5-diphenylpyridine CAS No. 726138-31-4](/img/structure/B1314422.png)
2-Amino-3,5-diphenylpyridine
Overview
Description
2-Amino-3,5-diphenylpyridine is a compound that falls under the category of aromatic heterocyclic compounds . It’s a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of compounds similar to 2-Amino-3,5-diphenylpyridine, such as 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, has been studied . The synthesis involves a pseudo-four-component reaction (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes . An alternative method involves three-component (3CR) condensations of malononitrile with 2-arylidenemalononitrile and S-nucleophiles .Scientific Research Applications
Fluorescent Sensors
“2-Amino-3,5-diphenylpyridine” derivatives are used as fluorescent sensors to monitor photopolymerization processes. They serve as tools in Fluorescence Probe Technology (FPT) to observe the progress of free-radical, thiol-ene, and cationic polymerization .
Co-initiators for Polymerization
These derivatives also act as long-wavelength co-initiators for diphenyliodonium salts initiators in polymerization reactions .
Pharmaceutical Testing
“2-Amino-3,5-diphenylpyridine” is utilized in pharmaceutical testing as a high-quality reference standard to ensure accurate results .
Mechanism of Action
Target of Action
Related compounds such as 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been studied as fluorescent molecular sensors for monitoring photopolymerization processes .
Mode of Action
It’s worth noting that related compounds like 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been shown to accelerate the cationic photopolymerization process initiated with diphenyliodonium photoinitiators . They are particularly efficient for the photoinitiation of cationic photopolymerization of an epoxide and vinyl monomers .
Biochemical Pathways
Related compounds such as pyridine derivatives are known to be involved in various biological processes, including the synthesis of nicotinamide adenine dinucleotide (nad+) and nicotinamide adenine dinucleotide phosphate (nadp+) .
Result of Action
Related compounds like 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been shown to be effective in monitoring photopolymerization processes .
properties
IUPAC Name |
3,5-diphenylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c18-17-16(14-9-5-2-6-10-14)11-15(12-19-17)13-7-3-1-4-8-13/h1-12H,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHSUJBAQQTWHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468775 | |
Record name | 2-AMINO-3,5-DIPHENYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5-diphenylpyridine | |
CAS RN |
726138-31-4 | |
Record name | 2-AMINO-3,5-DIPHENYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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